3-(4-methoxyphenyl)-1-phenyl-5-(m-tolyl)-1H-pyrazole
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Overview
Description
3-(4-methoxyphenyl)-1-phenyl-5-(m-tolyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-phenyl-5-(m-tolyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method is the reaction of 4-methoxyphenylhydrazine with 1-phenyl-3-(m-tolyl)propane-1,3-dione under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the mixture is heated to reflux for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. Purification is typically achieved through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-phenyl-5-(m-tolyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The pyrazole ring can be reduced under hydrogenation conditions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.
Reduction: Formation of dihydropyrazole derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-phenyl-5-(m-tolyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-(4-methoxyphenethyl)-5-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazol-3-one: Another heterocyclic compound with similar substituents but a different core structure.
1-(4-methoxyphenyl)-3-(m-tolyl)-2-propen-1-one: A chalcone derivative with similar substituents but different reactivity.
Uniqueness
3-(4-methoxyphenyl)-1-phenyl-5-(m-tolyl)-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a methoxyphenyl group, a phenyl group, and a tolyl group makes it a versatile compound for various applications.
Properties
CAS No. |
681293-63-0 |
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Molecular Formula |
C23H20N2O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-5-(3-methylphenyl)-1-phenylpyrazole |
InChI |
InChI=1S/C23H20N2O/c1-17-7-6-8-19(15-17)23-16-22(18-11-13-21(26-2)14-12-18)24-25(23)20-9-4-3-5-10-20/h3-16H,1-2H3 |
InChI Key |
CCMJVJLIRZHQPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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